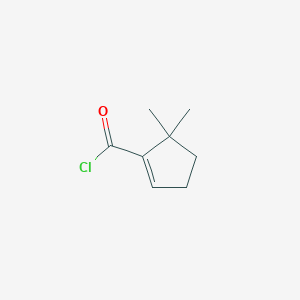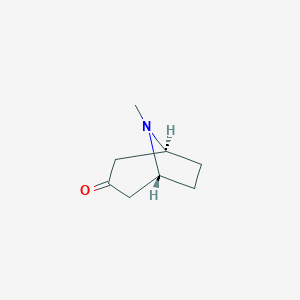
2-(4-Chloro-2,6-difluorophenyl)acetonitrile
Übersicht
Beschreibung
“2-(4-Chloro-2,6-difluorophenyl)acetonitrile” is a chemical compound with the CAS Number: 537033-53-7 . Its molecular weight is 187.58 and its IUPAC name is (4-chloro-2,6-difluorophenyl)acetonitrile . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(4-Chloro-2,6-difluorophenyl)acetonitrile” is 1S/C8H4ClF2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-(4-Chloro-2,6-difluorophenyl)acetonitrile” is a solid at room temperature . It should be stored in a dry environment at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Platinum Coordination Complexes
Researchers have synthesized platinum(II) complexes involving ligands related to 2-(4-Chloro-2,6-difluorophenyl)acetonitrile, demonstrating its utility in developing coordination compounds. These complexes are studied for their structural properties and potential applications in catalysis and material science (Wang Yiwen et al., 2019).
Environmental Monitoring
A study on the sequestration and metabolism of halogenated phenols by aquatic plants used derivatives of 2-(4-Chloro-2,6-difluorophenyl)acetonitrile. This research aids in understanding the fate of contaminants in aquatic environments and explores the use of plants in bioremediation strategies (J. Tront & F. Saunders, 2007).
Synthetic Chemistry
The compound's derivatives have been investigated for their role in synthesizing new chemical entities. One study focused on the preparation and characterization of cyanoximes, highlighting the compound's potential as a precursor in organic synthesis and its relevance in developing inhibitors for certain enzymes (Seth Adu Amankrah et al., 2021).
Electrochemical Studies
Electrochemical oxidation of chloroaniline derivatives in acetonitrile solution has been studied, with implications for understanding the electrochemical behavior of chlorinated organic compounds and their potential applications in synthetic electrochemistry (M. Kádár et al., 2001).
Reactions and Mechanisms
The chemoselectivity of reactions involving haloacetonitriles and hydrogen phosphonates was examined, demonstrating the effect of the halogen atom on reaction outcomes. This research provides insights into the reactivity of compounds similar to 2-(4-Chloro-2,6-difluorophenyl)acetonitrile and their utility in synthetic chemistry (Y. Rassukana et al., 2014).
Safety And Hazards
The compound is classified as dangerous, with hazard statements including H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician (P301+P310) .
Eigenschaften
IUPAC Name |
2-(4-chloro-2,6-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQBMSUBGQQICQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC#N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378562 | |
| Record name | 2-(4-chloro-2,6-difluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2,6-difluorophenyl)acetonitrile | |
CAS RN |
537033-53-7 | |
| Record name | 2-(4-chloro-2,6-difluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one](/img/structure/B130404.png)






